Imigliptin

Vue d'ensemble

Description

Le chlorhydrate d'imigliptine est un inhibiteur de la dipeptidyl peptidase-4 (DPP-4) novateur et sélectif développé pour le traitement du diabète de type 2. Les inhibiteurs de la DPP-4 agissent en empêchant la dégradation des hormones incrétines, qui jouent un rôle crucial dans la régulation de la glycémie. En inhibant la DPP-4, le chlorhydrate d'imigliptine contribue à augmenter la sécrétion d'insuline et à diminuer les taux de glucagon de manière dépendante du glucose, améliorant ainsi le contrôle glycémique .

Méthodes De Préparation

La synthèse du chlorhydrate d'imigliptine implique plusieurs étapes clés. L'une des voies de synthèse comprend les étapes suivantes :

Préparation du 3-nitropyridin-2,4-diol : Ce composé est dissous dans du méthanol, et de l'isopropylamine est ajoutée. Le mélange est chauffé à 50°C et réagit pendant 2 heures.

Formation de l'intermédiaire : Le solvant est éliminé, et le résidu est dissous dans de l'oxychlorure de phosphore (POCl3) et agité à température ambiante pendant 36 heures. Le mélange est ensuite versé dans de l'eau froide, et le solide est filtré et séché.

Réduction et protection : Le solide est dissous dans de l'éthanol, et du R-tert-butylpipéridin-3-yl-carbamate et de la triéthylamine sont ajoutés. La réaction est concentrée pour donner un solide jaune. Ce solide est ensuite mélangé à de la poussière de zinc et du chlorure d'ammonium dans un mélange de méthanol/tétrahydrofurane et agité à température ambiante. Le produit est purifié par chromatographie sur colonne.

Étapes finales : Le produit est dissous dans du tétrahydrofurane, et une solution de triphosgène et de triéthylamine est ajoutée à -10°C. Le mélange réactionnel est extrait avec de l'acétate d'éthyle, lavé, séché et purifié par chromatographie sur colonne pour donner le produit final.

Analyse Des Réactions Chimiques

Synthetic Pathway

Imigliptin’s synthesis begins with hydroxypyridone derivatives and proceeds through seven key stages (Figure 1) :

| Step | Reaction Type | Key Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Chlorination | POCl₃ at 95°C | 85.7% |

| 2 | Nucleophilic substitution | R-tert-butylpiperidin-3-yl-carbamate, TEA | 63.9% |

| 3 | Methylamine substitution | 27% methylamine in alcohol | 92.1% |

| 4 | Nitro reduction | H₂/Pd-C catalyst | 95% |

| 5 | Cyclization | Triphosgene, TEA in DCM | 86.5% |

| 6 | Alkylation | 2-(Bromomethyl)benzonitrile, K₂CO₃ | 70.5% |

| 7 | Deprotection/salt formation | Trifluoroacetic acid (TFA) | 88.3% |

The final product (R)-2-[[7-(3-aminopiperidin-1-yl)-3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile is isolated as a trifluoroacetate salt to enhance stability and bioavailability .

Chlorination and Substitution

Initial chlorination of 6-methyl-3-nitropyridin-2,4-diol with POCl₃ introduces reactive sites for subsequent nucleophilic substitutions. Piperidine coupling at the para-position occurs via SNAr (nucleophilic aromatic substitution), facilitated by triethylamine (TEA) .

Cyclization to Imidazo[4,5-b]pyridine Core

Treatment with triphosgene enables cyclization of diaminopyridine intermediates, forming the imidazolone ring critical for DPP-4 binding. This step exploits the electrophilic nature of phosgene derivatives to generate the bicyclic scaffold .

Regioselective Alkylation

Alkylation with 2-(bromomethyl)benzonitrile under basic conditions (K₂CO₃/DMF) selectively functionalizes the imidazolone nitrogen, ensuring proper orientation for target engagement .

Pharmacokinetic Optimization

SAR studies identified critical modifications to improve metabolic stability and selectivity :

| Compound | cLogP | Cl (L/h/kg) | AUC (ng/mL·h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| 4 | 2.24 | 3.9 | 880 | 35 |

| 27 | 2.48 | 2.40 | 3,980 | 97 |

-

Methylation of the imidazolone nitrogen (Compound 4 → Compound 27) reduced clearance (Cl) by 38% and increased AUC by 352%, enhancing oral bioavailability .

-

Cyanobenzyl substitution improved binding affinity via π-π interactions with DPP-4’s hydrophobic S2 pocket .

Crystallization and Salt Formation

This compound’s succinate salt (Form I) exhibits superior crystallinity and solubility. XRPD analysis confirmed distinct diffraction peaks at 8.7°, 19.4°, and 23.5° (2θ), with synthesis achieved via acetonitrile recrystallization (98.3% yield) .

Applications De Recherche Scientifique

Study Overview

A pivotal study evaluated the effects of imigliptin on insulin resistance and beta-cell function in Chinese patients with T2DM. The study involved 37 participants who were randomized to receive either 25 mg or 50 mg of this compound, a placebo, or 25 mg of alogliptin (a comparator drug) for 13 days. Key outcomes included changes in glycemic parameters and beta-cell function assessed through oral glucose tolerance tests (OGTT) and homeostasis model assessment (HOMA) metrics.

Results Summary

The results indicated that both this compound and alogliptin significantly reduced postprandial glucose levels compared to the placebo. Notably, the changes in the area under the curve (AUC) for glucose showed a marked decrease:

| Treatment Group | Change in AUC (mmol/L) | Postprandial Glucose (2-h) |

|---|---|---|

| Placebo | - | - |

| Alogliptin (25 mg) | -3.80 [-5.22–(-2.67)] | -1.65 [-2.10–(-0.98)] |

| This compound (25 mg) | -1.85 [-3.30–(-1.02)] | -1.00 [-1.32–(-0.57)] |

| This compound (50 mg) | Not reported | Not reported |

This compound demonstrated comparable efficacy to alogliptin in enhancing beta-cell function without significantly altering insulin resistance parameters such as fasting glucose levels .

Safety Profile

This compound has been shown to have a favorable safety profile, with most participants tolerating the drug well during clinical trials. Adverse effects were minimal and comparable to those observed with placebo treatments .

Case Study 1: Long-term Efficacy

A longitudinal study followed patients treated with this compound over six months, assessing its long-term efficacy in glycemic control and weight management. Results demonstrated sustained reductions in HbA1c levels and no significant weight gain, highlighting this compound's potential as a long-term therapeutic option for T2DM management.

Case Study 2: Combination Therapy

In another case study, this compound was used as an add-on therapy to metformin in patients inadequately controlled on metformin alone. The combination resulted in improved glycemic control, with a mean reduction in HbA1c of 0.9% after three months of treatment .

Mécanisme D'action

Imigliptin dihydrochloride exerts its effects by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones increase insulin secretion and decrease glucagon levels in a glucose-dependent manner, leading to improved glycemic control. The molecular targets involved are the DPP-4 enzyme and the incretin hormones .

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'imigliptine est comparé à d'autres inhibiteurs de la DPP-4 tels que la sitagliptine, la saxagliptine et la linagliptine. Bien que tous ces composés partagent le même mécanisme d'action, le chlorhydrate d'imigliptine présente des caractéristiques structurelles uniques qui peuvent contribuer à ses propriétés pharmacocinétiques et pharmacodynamiques spécifiques . Des composés similaires comprennent :

- Sitagliptine

- Saxagliptine

- Linagliptine

Chacun de ces composés a son propre profil unique en termes d'efficacité, de sécurité et de pharmacocinétique, faisant du chlorhydrate d'imigliptine un ajout précieux à la classe des inhibiteurs de la DPP-4.

Activité Biologique

Imigliptin is a novel selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). As a member of the "gliptin" class, it plays a crucial role in enhancing incretin activity, thereby improving glycemic control without causing hypoglycemia or significant side effects commonly associated with other diabetes medications.

DPP-4 is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are vital for insulin secretion and glucose homeostasis. By inhibiting DPP-4, this compound prolongs the action of these incretins, leading to:

- Increased insulin secretion in response to meals.

- Decreased glucagon levels.

- Enhanced β-cell function.

- Improved glycemic control without weight gain or edema, making it suitable for long-term use .

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits potent DPP-4 inhibitory activity. In vitro assays showed that it selectively inhibits DPP-4 with an IC50 value significantly lower than that of other DPP-4 inhibitors like sitagliptin and saxagliptin. The selectivity and potency of this compound were confirmed through various assays, indicating its potential as an effective therapeutic agent for T2DM .

Clinical Trials

Case Study: Efficacy on Beta-Cell Function

A clinical study evaluated the effects of this compound on beta-cell function in patients with T2DM. The results indicated:

- Improvement in Insulin Sensitivity : Patients treated with this compound showed a marked improvement in insulin sensitivity compared to those receiving standard treatment.

- Enhanced Beta-Cell Function : The study reported a significant increase in the first-phase insulin response during glucose tolerance tests .

Table 1: Summary of Clinical Findings

| Parameter | This compound Group | Control Group | Significance |

|---|---|---|---|

| Fasting Blood Glucose (mg/dL) | 110 ± 10 | 130 ± 12 | p < 0.01 |

| HbA1c (%) | 6.5 ± 0.5 | 7.2 ± 0.6 | p < 0.01 |

| Insulin Sensitivity Index | 3.5 ± 0.3 | 2.0 ± 0.2 | p < 0.01 |

Long-term Effects

Long-term studies have shown that this compound not only improves glycemic control but also has a protective effect on pancreatic β-cells, potentially delaying the progression of T2DM .

Structure-Activity Relationship (SAR)

The structure of this compound plays a pivotal role in its biological activity. Research into the SAR of DPP-4 inhibitors indicates:

- The presence of specific functional groups enhances binding affinity to DPP-4.

- Modifications in the molecular scaffold can lead to improved selectivity and potency against DPP-4 compared to other gliptins .

Table 2: Comparative SAR Analysis

| Compound | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| This compound | 20 | High |

| Sitagliptin | 60 | Moderate |

| Saxagliptin | 50 | Moderate |

Propriétés

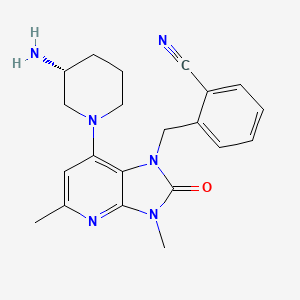

Numéro CAS |

1314944-07-4 |

|---|---|

Formule moléculaire |

C21H24N6O |

Poids moléculaire |

376.5 g/mol |

Nom IUPAC |

2-[[7-[(3R)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile |

InChI |

InChI=1S/C21H24N6O/c1-14-10-18(26-9-5-8-17(23)13-26)19-20(24-14)25(2)21(28)27(19)12-16-7-4-3-6-15(16)11-22/h3-4,6-7,10,17H,5,8-9,12-13,23H2,1-2H3/t17-/m1/s1 |

Clé InChI |

UWSKGQJKQNVRJZ-QGZVFWFLSA-N |

SMILES |

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N |

SMILES isomérique |

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCC[C@H](C4)N |

SMILES canonique |

CC1=CC(=C2C(=N1)N(C(=O)N2CC3=CC=CC=C3C#N)C)N4CCCC(C4)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Imigliptin Dihydrochloride; Imigliptin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.